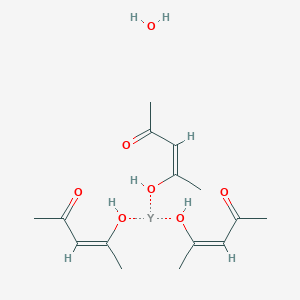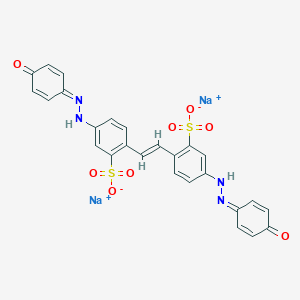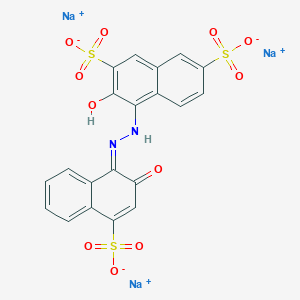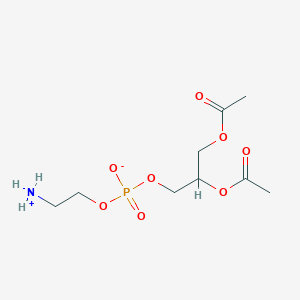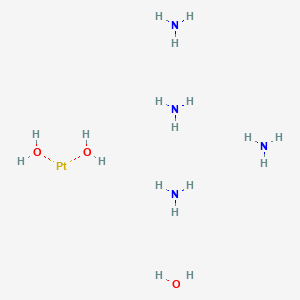
Tetraammineplatinum(II) hydroxide hydrate
Overview
Description
Tetraammineplatinum(II) hydroxide hydrate is a useful research compound. Its molecular formula is H18N4O3Pt and its molecular weight is 317.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis : This compound serves as an effective catalyst in various chemical reactions. For instance, Okamoto et al. (2002) found that a catalyst containing tetraammineplatinum(II) chloride in polyethylene glycol medium supported on silica gel efficiently conducts vapor-phase hydrosilylation of acetylene (Okamoto, Kiya, Yamashita, & Suzuki, 2002). Similarly, Lee et al. (2007) synthesized Pt-nanoparticle-embedded mesoporous titania/silica using tetraammineplatinum(II) hydroxide as a precursor, showcasing its utility in material synthesis and offering remarkable thermal stability (Lee, Park, Ihm, & Lee, 2007).
Biofuels Production : Martínez-Montalvo et al. (2017) demonstrated the synthesis of tetraammineplatinum (II) chloride salt, which can act as a precursor for heterogeneous catalysts in biofuels production (Martínez-Montalvo, Acosta-Beltrán, Sierra-Cantor, & Guerrero-Fajardo, 2017).
Chemical Reactions and Complex Formation : Various studies have explored the reactions involving tetraammineplatinum(II) compounds. Khan et al. (1986) studied the pulse radiolysis of tetraammineplatinum(II) complex ion in aqueous chloride media, providing insights into its chemical behavior and the formation of platinum(III) chloro species (Khan, Waltz, & Woods, 1986).
Material Science and Nanotechnology : The compound finds application in nanotechnology and material science. Lee et al. (2009) used electrostatic interactions between Pt complex ions and sulfonic groups in the hydrated Nafion phase to synthesize platinum nanoparticles, demonstrating the compound's versatility in nanomaterial synthesis (Lee et al., 2009).
properties
IUPAC Name |
azane;platinum;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRUIOSNHZFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.O.O.[Pt] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N4O3Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate](/img/structure/B8192946.png)

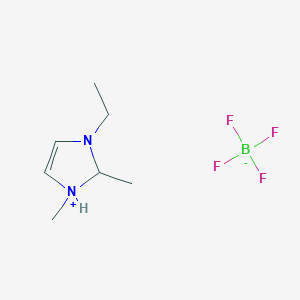

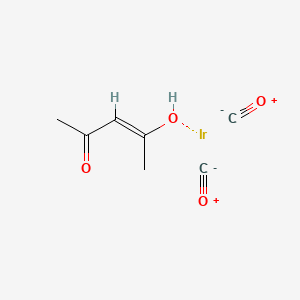
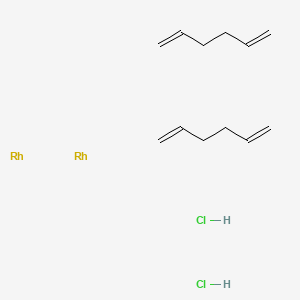
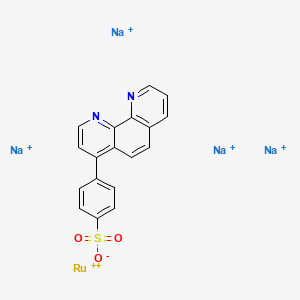
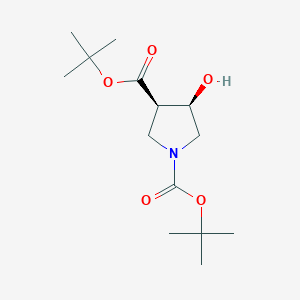
![tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid](/img/structure/B8193004.png)
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B8193014.png)
